molecular formula C6H10O2 B069049 1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol CAS No. 190895-93-3

1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol

Cat. No.: B069049
CAS No.: 190895-93-3
M. Wt: 114.14 g/mol
InChI Key: IJHHHVZMORSGSL-UHFFFAOYSA-N
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Description

1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol is a bicyclic compound featuring a fused cyclopropane and tetrahydrofuran ring system. Its molecular formula is C₆H₁₀O₂ (calculated from ), with a hydroxyl group at position 2, a methyl group at position 1, and an oxygen atom in the six-membered ring. This structure confers significant ring strain and stereochemical complexity, making it a valuable scaffold in medicinal chemistry and synthetic intermediates .

Properties

CAS No.

190895-93-3

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

1-methyl-6-oxabicyclo[3.1.0]hexan-2-ol

InChI

InChI=1S/C6H10O2/c1-6-4(7)2-3-5(6)8-6/h4-5,7H,2-3H2,1H3

InChI Key

IJHHHVZMORSGSL-UHFFFAOYSA-N

SMILES

CC12C(CCC1O2)O

Canonical SMILES

CC12C(CCC1O2)O

Synonyms

6-Oxabicyclo[3.1.0]hexan-2-ol, 1-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent and Functional Group Variations

Bicyclo[3.1.0]hexan-2-ol (C₆H₁₀O)
  • Key Differences : Lacks the methyl group and oxygen atom in the six-membered ring.
  • Impact : Reduced steric hindrance and ring strain compared to the target compound. The absence of the oxa (oxygen) group decreases polarity, affecting solubility and reactivity .
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one (C₇H₁₀O₂)
  • Key Differences : Replaces the hydroxyl group with a ketone and adds a dimethyl substituent.
  • Impact: The ketone enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions).
1-Methyl-6-oxabicyclo[3.1.0]hexane (C₆H₁₀O)
  • Key Differences : Lacks the hydroxyl group at position 2.
  • Impact : The absence of the alcohol reduces hydrogen-bonding capacity and acidity, altering its interaction with biological targets .

Heteroatom Variations

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Derivatives
  • Key Differences : Replaces oxygen with sulfur (thia) and nitrogen (aza) atoms.
  • Impact : Sulfur increases lipophilicity, while nitrogen introduces basicity. These modifications are critical in antibiotics like penicillins, where the thiazolidine ring enhances β-lactam stability .
1-Azabicyclo[3.1.0]hexan-4-one (C₉H₁₅NO)
  • Key Differences : Contains a nitrogen atom (aza) and a ketone instead of an alcohol.

Stereochemical and Ring-Size Variations

cis- vs. trans-Bicyclo[3.1.0]hexan-2-ol
  • Key Differences : Stereochemistry at the bridgehead positions.
  • Impact : cis-Isomers exhibit higher ring strain and reactivity. For example, cis-bicyclo[3.1.0]hexan-2-ol undergoes faster acid-catalyzed ring-opening than the trans counterpart .
7-Oxabicyclo[4.1.0]heptan-2-ol (C₇H₁₂O₂)
  • Key Differences : Larger seven-membered ring with an oxygen atom.
  • Impact : Reduced ring strain compared to the six-membered system, leading to greater thermal stability and slower reaction kinetics .

Data Tables

Table 1. Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol C₆H₁₀O₂ 130.14 Alcohol, Oxa, Methyl High ring strain, polar solvent solubility
Bicyclo[3.1.0]hexan-2-ol C₆H₁₀O 98.14 Alcohol Lower polarity, stable in hydrocarbons
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one C₇H₁₀O₂ 126.15 Ketone, Oxa, Dimethyl Electrophilic, crystalline solid

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